6-Chloro-2,3-bis(trifluoromethyl)pyridine
CAS No.: 153617-04-0
Cat. No.: VC3028928
Molecular Formula: C7H2ClF6N
Molecular Weight: 249.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153617-04-0 |
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Molecular Formula | C7H2ClF6N |
Molecular Weight | 249.54 g/mol |
IUPAC Name | 6-chloro-2,3-bis(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H2ClF6N/c8-4-2-1-3(6(9,10)11)5(15-4)7(12,13)14/h1-2H |
Standard InChI Key | PBCADMHKCLFSJK-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)Cl |
Canonical SMILES | C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physical Properties
6-Chloro-2,3-bis(trifluoromethyl)pyridine is characterized by a pyridine core with two trifluoromethyl groups and a chlorine substituent, creating a highly functionalized heterocyclic compound. This arrangement of substituents provides distinct chemical and physical properties that contribute to its utility in various applications.
Structural Characteristics
The molecule has a molecular formula of C₇H₂ClF₆N with a molecular weight of 249.54 g/mol . The structure features a pyridine ring with two trifluoromethyl groups at positions 2 and 3, and a chlorine atom at position 6. This specific arrangement of electron-withdrawing groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns.
The compound can be identified using several chemical identifiers:
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Standard InChI: InChI=1S/C7H2ClF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H
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Canonical SMILES: C1=CC(=NC(=C1Cl)C(F)(F)F)C(F)(F)F
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PubChem Compound: 72942746
Physical Properties
Table 1: Physical Properties of 6-Chloro-2,3-bis(trifluoromethyl)pyridine
Property | Value | Source |
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Molecular Weight | 249.54 g/mol | |
Physical State | Crystalline solid | |
Boiling Point | 162.8±35.0 °C (Predicted) | |
Density | 1.543±0.06 g/cm³ (Predicted) | |
pKa | -7.01±0.10 (Predicted) |
The presence of multiple fluorine atoms contributes to the compound's high density and relatively low boiling point compared to non-fluorinated analogs . These physical properties are characteristic of heavily fluorinated compounds and reflect the influence of the trifluoromethyl groups on molecular interactions.
Chemical Reactivity and Synthesis
The chemical behavior of 6-Chloro-2,3-bis(trifluoromethyl)pyridine is largely influenced by the electron-withdrawing nature of its substituents, which affects its reactivity in various chemical transformations.
Reactivity Profile
The presence of two trifluoromethyl groups significantly enhances the compound's reactivity, particularly in electrophilic substitution reactions. The trifluoromethyl groups exert a strong electron-withdrawing effect, which decreases electron density in the pyridine ring, making it less susceptible to electrophilic attack but more reactive toward nucleophiles. This electronic property makes the compound useful as an intermediate in the synthesis of various functional materials and bioactive compounds.
The chlorine atom at position 6 provides an additional reactive site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule. This substituent can be replaced with other functional groups through various synthetic methodologies, enhancing the versatility of this compound as a chemical building block.
Synthetic Approaches
While the search results don't provide specific synthesis methods for 6-Chloro-2,3-bis(trifluoromethyl)pyridine, insights can be drawn from related trifluoromethylpyridine compounds. Trifluoromethylpyridines are typically synthesized through fluorination reactions of the corresponding chloromethyl derivatives.
One common approach to introducing trifluoromethyl groups into pyridine rings involves the reaction of trichloromethylpyridines with hydrogen fluoride:
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Reaction of chloro-(trichloromethyl)pyridine compounds with hydrogen fluoride in the presence of catalysts such as FeCl₃ or FeCl₂ .
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Liquid phase fluorination at temperatures between 150-190°C, preferably 160-180°C, for 1-48 hours .
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Collection of the product through conventional techniques such as condensation .
For example, a related process describes:
"(Trifluoromethyl)pyridine compounds are prepared by contacting (trichloromethyl)pyridine compounds with hydrogen fluoride in the presence of a catalytic amount of ferric chloride or ferrous chloride."
Another synthetic pathway involves:
"A 300 ml high pressure reactor equipped with overhead condenser with controlled valve, pressure gauge and mechanical stirrer was charged with 2-chloro-6-(trichloromethyl)pyridine (231 gm) and ferric chloride (11 gm). The mixture was heated and anhydrous hydrogen fluoride (264 gm) was added into the reaction mixture under agitation in approx 14 hours at 170 ⁇ 10 °C and 20 ⁇ 5 kg/cm pressure."
Applications and Significance
6-Chloro-2,3-bis(trifluoromethyl)pyridine and related trifluoromethylpyridine derivatives have found significant applications in various industries, particularly in agrochemical and pharmaceutical sectors.
Agrochemical Applications
Trifluoromethylpyridine derivatives are extensively used in crop protection products. According to research findings, "more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds."
The first trifluoromethylpyridine derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The biological effectiveness of these compounds is attributed to the unique physicochemical properties conferred by the fluorine atoms and the characteristic features of the pyridine moiety.
Related Compounds and Comparative Analysis
6-Chloro-2,3-bis(trifluoromethyl)pyridine belongs to a family of fluorinated pyridines with varying substituents. Comparing its properties with related compounds provides insights into structure-property relationships within this class.
Structural Analogues
Table 2: Comparative Analysis of 6-Chloro-2,3-bis(trifluoromethyl)pyridine and Related Compounds
These structural variations provide a platform for studying how different substituents affect the physical, chemical, and biological properties of these compounds. For instance, replacing the chlorine atom at position 6 with a methyl group (as in 6-Methyl-2,3-bis(trifluoromethyl)pyridine) or a fluorine atom (as in 6-Fluoro-2,3-bis(trifluoromethyl)pyridine) can significantly alter the molecule's reactivity and potential applications.
Property Comparison
The physical properties of these related compounds reveal interesting trends:
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6-Methyl-2,3-bis(trifluoromethyl)pyridine has a lower density (1.4±0.1 g/cm³) compared to 6-Chloro-2,3-bis(trifluoromethyl)pyridine (1.543±0.06 g/cm³), reflecting the influence of substituent mass on molecular packing .
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The boiling point of 6-Methyl-2,3-bis(trifluoromethyl)pyridine (147.5±35.0 °C) is lower than that of 6-Chloro-2,3-bis(trifluoromethyl)pyridine (162.8±35.0 °C), suggesting that the chlorine atom enhances intermolecular interactions .
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2,6-Bis(trifluoromethyl)pyridine has a melting point range of 53.5-59.5°C, providing a reference point for understanding the effect of substituent position on solid-state properties .
These comparisons illustrate how subtle structural modifications can lead to significant changes in physicochemical properties, which in turn affect the compound's behavior in chemical reactions and biological systems.
Supplier | Quantity | Price (USD/EUR) | Reference |
---|---|---|---|
AK Scientific | 5g | $3,956 | |
Alichem | 250mg | $960.4 | |
Alichem | 500mg | $1,617.6 | |
Alichem | 1g | $3,126.6 | |
CymitQuimica | 50mg | 658.00 € | |
CymitQuimica | 500mg | 1,830.00 € |
These prices reflect the specialized nature of the compound and the complexity involved in its synthesis. The relatively high cost may limit its use to high-value applications in research and development settings.
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